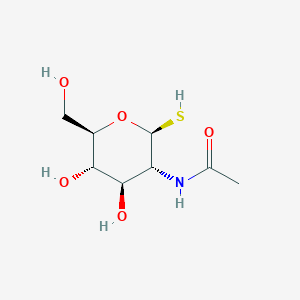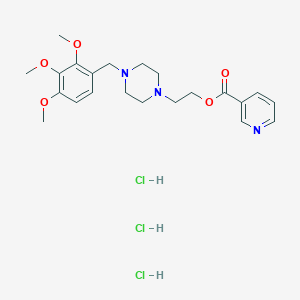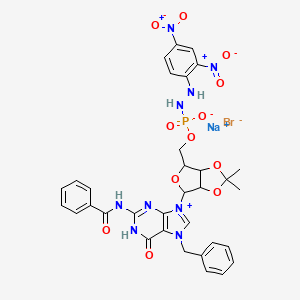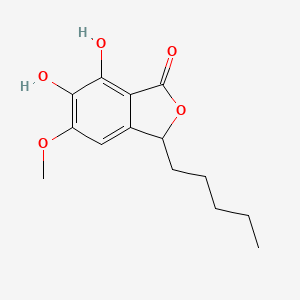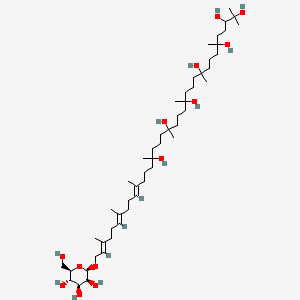
Antibiofilm agent-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibiofilm agent-4 is a compound known for its ability to inhibit and disrupt biofilms formed by various microorganisms. Biofilms are complex microbial communities that adhere to surfaces and are encased in a self-produced extracellular matrix. These biofilms are notoriously resistant to conventional antimicrobial treatments, making infections difficult to eradicate. This compound has emerged as a promising solution to combat biofilm-associated infections by targeting the biofilm structure and its formation mechanisms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibiofilm agent-4 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions often require precise control of temperature, pH, and reaction time to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficiency. Techniques such as batch reactors, continuous flow reactors, and automated synthesis systems are employed to enhance production efficiency and reduce costs .
化学反応の分析
Types of Reactions
Antibiofilm agent-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Halogens, nucleophiles; solvents like dichloromethane or ethanol
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Antibiofilm agent-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study biofilm inhibition mechanisms and develop new antibiofilm agents.
Biology: Investigated for its effects on microbial biofilm formation and disruption, as well as its interactions with microbial communities.
Medicine: Explored for its potential to treat biofilm-associated infections, such as those caused by Pseudomonas aeruginosa and Staphylococcus aureus.
Industry: Applied in the development of coatings and materials that resist biofilm formation, such as medical devices, water treatment systems, and food processing equipment
作用機序
Antibiofilm agent-4 exerts its effects by targeting the biofilm matrix and the microbial cells within it. The compound disrupts the extracellular polymeric substance (EPS) that holds the biofilm together, leading to the detachment and dispersion of microbial cells. Additionally, this compound interferes with quorum sensing, a communication mechanism used by bacteria to coordinate biofilm formation and maintenance. By inhibiting quorum sensing, the compound prevents the establishment and growth of biofilms .
類似化合物との比較
Similar Compounds
Antibiofilm agent-1: Known for its strong biofilm inhibition properties but with higher toxicity.
Antibiofilm agent-2: Effective against a narrower range of microorganisms.
Antibiofilm agent-3: Less stable under industrial production conditions .
Uniqueness of Antibiofilm agent-4
This compound stands out due to its broad-spectrum activity against various biofilm-forming microorganisms, lower toxicity, and stability under industrial production conditions. These attributes make it a versatile and effective compound for both research and practical applications .
特性
分子式 |
C15H15NO3 |
|---|---|
分子量 |
257.28 g/mol |
IUPAC名 |
(2E,4E)-N-[(3S)-2-oxooxolan-3-yl]-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C15H15NO3/c17-14(16-13-10-11-19-15(13)18)9-5-4-8-12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,16,17)/b8-4+,9-5+/t13-/m0/s1 |
InChIキー |
GGTSFZXYFLSUEU-RNJYJSSVSA-N |
異性体SMILES |
C1COC(=O)[C@H]1NC(=O)/C=C/C=C/C2=CC=CC=C2 |
正規SMILES |
C1COC(=O)C1NC(=O)C=CC=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



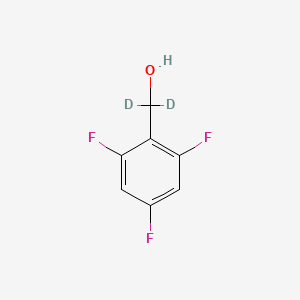




![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)
